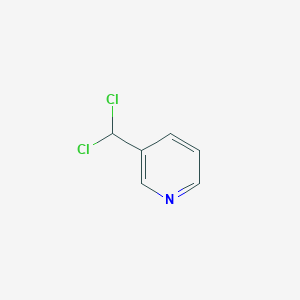

3-(Dichloromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2N |

|---|---|

Molecular Weight |

162.01 g/mol |

IUPAC Name |

3-(dichloromethyl)pyridine |

InChI |

InChI=1S/C6H5Cl2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H |

InChI Key |

RPYNKMZXEALWOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(Cl)Cl |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Dichloromethyl Pyridine

Direct Halogenation Strategies

Direct halogenation involves the introduction of chlorine atoms onto a parent molecule, in this case, a pyridine (B92270) or 3-methylpyridine (B133936) system. These strategies are often favored for their atom economy and straightforward approach.

The most common precursor for the synthesis of 3-(dichloromethyl)pyridine is 3-methylpyridine (also known as β-picoline). The primary challenge lies in achieving selective chlorination of the methyl group without affecting the pyridine ring.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chlorination reactions. Both transition metal and main group elements have been employed to facilitate the synthesis of chlorinated pyridines.

One notable approach is the one-step synthesis of 3-dichloromethylpyridine directly from pyridine, a more accessible starting material than 3-methylpyridine. researchgate.net This reaction utilizes a methanol-carbon tetrachloride (MeOH-CCl4) system in the presence of an iron catalyst. researchgate.net Various iron catalysts, including iron(II) bromide (FeBr2), triiron dodecacarbonyl (Fe3(CO)12), and iron(III) naphthenate, have been investigated. The highest catalytic activity was observed with FeBr2. researchgate.net

In the gas phase, the chlorination of 3-methylpyridine can be catalyzed by metal oxides or metal halides to produce 3-(trichloromethyl)pyridines. google.com Catalysts for this high-temperature (225°C–325°C) process include chlorides or oxides of copper, magnesium, calcium, and zinc. google.com Furthermore, Lewis acid halide catalysts on an inorganic support are used for the selective vapor-phase chlorination of polychlorinated β-picolines at temperatures between 250°C and 450°C. google.com

Table 1: Catalytic Approaches to Chlorinated Pyridines

| Catalyst | Substrate | Reagents | Phase | Key Product(s) | Reference |

|---|---|---|---|---|---|

| FeBr₂, Fe₃(CO)₁₂, or iron(III) naphthenate | Pyridine | MeOH-CCl₄ | Liquid | This compound | researchgate.net |

| Metal oxides or halides (Cu, Mg, Ca, Zn) | 3-Methylpyridine | Cl₂ | Vapor | 3-(Trichloromethyl)pyridines | google.com |

| Lewis acid on inorganic support | Polychlorinated β-picolines | Cl₂ | Vapor | 2,3,5,6-Tetrachloropyridine | google.com |

Free-radical chlorination is a common method for the side-chain halogenation of alkyl-aromatic compounds. This process is typically initiated by radical initiators that generate chlorine radicals from elemental chlorine.

The synthesis of this compound from 3-methylpyridine often employs radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.netgoogle.com These reactions are typically conducted by bubbling chlorine gas through the substrate in the presence of the initiator. google.com The function of AIBN and BPO is to decompose upon heating, generating radicals that propagate the chain reaction, leading to the substitution of hydrogen atoms on the methyl group with chlorine. google.comlibretexts.org

However, achieving high selectivity for the dichlorinated product can be challenging. For instance, an attempt to chlorinate 3-methylpyridine using N-chlorosuccinimide in the presence of benzoyl peroxide resulted in a non-selective mixture containing mono-, di-, and trichlorinated products. researchgate.net

A variety of chlorinating agents have been explored to control the extent of chlorination and improve selectivity.

Carbon Tetrachloride/Methanol (B129727) System : As mentioned previously, this system is effective for the synthesis of 3-dichloromethylpyridine from pyridine when used in conjunction with an iron catalyst. researchgate.net

Phosphorus Pentachloride (PCl5) : While PCl5 is a powerful chlorinating agent, its primary application in this context is the conversion of aldehydes to geminal dichlorides, rather than the direct chlorination of the methyl group of 3-picoline. researchgate.netindianchemicalsociety.com

N-chlorosuccinimide (NCS) : NCS is a versatile and milder source of electrophilic chlorine. organic-chemistry.orgthieme-connect.com However, its use for the side-chain chlorination of 3-methylpyridine has shown a lack of selectivity, yielding a mixture of products with varying degrees of chlorination. researchgate.net

Thionyl Chloride (SOCl2) : Thionyl chloride is a common reagent for converting alcohols and carboxylic acids into alkyl and acyl chlorides, respectively. rsc.org However, studies have shown that 3-methylpyridine does not undergo an observable reaction when heated under reflux with thionyl chloride alone. publish.csiro.au Its utility is primarily in the chlorination of precursor compounds, such as 3-pyridinemethanol, to obtain 3-(chloromethyl)pyridine (B1204626) hydrochloride. google.comguidechem.com

Trichloroisocyanuric acid (TCCA) : TCCA is a safe, stable, and efficient chlorinating and oxidizing agent. mdma.chenamine.net It has been reported to be effective for the benzylic chlorination of N-heterocycles, including alkyl pyridines that are typically difficult to chlorinate on the side chain. mdma.ch TCCA is often more reactive than other N-chloro compounds and can serve as a substitute for chlorine gas, with the reaction proceeding under mild conditions. enamine.net

Table 2: Comparison of Chlorinating Agents for 3-Methylpyridine

| Chlorinating Agent | Co-reagent/Initiator | Outcome/Selectivity | Reference |

|---|---|---|---|

| Cl₂ | AIBN or BPO | Effective for side-chain chlorination, but selectivity can be an issue. | researchgate.netgoogle.com |

| N-chlorosuccinimide (NCS) | Benzoyl Peroxide | Non-selective; produces a mixture of mono-, di-, and tri-chlorinated products. | researchgate.net |

| Thionyl Chloride (SOCl₂) | None (direct reaction) | No observable reaction with 3-methylpyridine. | publish.csiro.au |

| Trichloroisocyanuric acid (TCCA) | None | Reported to be effective for side-chain chlorination of alkyl pyridines. | mdma.ch |

An alternative to the direct chlorination of a methyl group is the conversion of a functional group already present at the 3-position of the pyridine ring. A key example is the transformation of pyridine-3-carbaldehyde into this compound.

This conversion is effectively achieved by treating pyridine-3-carbaldehyde with phosphorus pentachloride (PCl5). researchgate.net The reaction replaces the carbonyl oxygen atom with two chlorine atoms, yielding the desired dichloromethyl group. This method has been reported to produce this compound in approximately 38% yield. researchgate.net

Chlorination of Parent Pyridine Systems

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached from different strategic viewpoints, which can be broadly categorized as convergent or divergent.

A divergent synthesis strategy starts from a common precursor, like 3-methylpyridine, and introduces complexity through various chlorination methods. The direct halogenation strategies discussed in section 2.1 are prime examples of divergent pathways. Different catalytic systems, radical initiators, or chlorinating agents are applied to the same starting material to access the target compound, sometimes alongside other chlorinated derivatives.

A convergent or linear synthesis strategy involves the stepwise construction of the molecule, often preparing key fragments separately before combining them. While not a classic convergent synthesis, a more linear approach to this compound can be envisioned. For example, a multi-step sequence could begin with the oxidation of 3-methylpyridine to nicotinic acid (3-pyridinecarboxylic acid). google.comguidechem.com This acid could then be converted to pyridine-3-carbaldehyde, which is subsequently chlorinated using PCl5 as described in section 2.1.2. researchgate.net This linear sequence builds the required functionality step-by-step, contrasting with the direct, one-step modification of the methyl group.

Table of Mentioned Compounds

| Compound Name | Other Name(s) |

|---|---|

| This compound | |

| Pyridine | |

| 3-Methylpyridine | β-picoline |

| Carbon tetrachloride | |

| Methanol | |

| Iron(II) bromide | FeBr₂ |

| Triiron dodecacarbonyl | Fe₃(CO)₁₂ |

| Iron(III) naphthenate | |

| 3-(Trichloromethyl)pyridine | |

| 2,3,5,6-Tetrachloropyridine | |

| 2,2′-Azobisisobutyronitrile | AIBN |

| Benzoyl peroxide | BPO |

| N-chlorosuccinimide | NCS |

| Phosphorus pentachloride | PCl₅ |

| Thionyl chloride | SOCl₂ |

| Trichloroisocyanuric acid | TCCA |

| Pyridine-3-carbaldehyde | |

| 3-Pyridinemethanol | |

| 3-(Chloromethyl)pyridine hydrochloride |

Oxidative and Reductive Manipulations of Pyridine Precursors (e.g., from 3-methylpyridine via 3-picolinic acid and 3-pyridinemethanol)

A multi-step synthetic pathway commencing from 3-methylpyridine (also known as 3-picoline) leverages a sequence of oxidative and reductive processes to construct the dichloromethyl functionality. This method offers precise control over the substitution pattern on the pyridine ring.

The process begins with the oxidation of 3-methylpyridine using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous medium. google.com The reaction is typically conducted at elevated temperatures, for instance, 85-90 °C, to facilitate the conversion of the methyl group to a carboxylic acid, yielding 3-picolinic acid (nicotinic acid). google.com The molar ratio of 3-methylpyridine to potassium permanganate is a critical parameter, often maintained in the range of 1:2.1 to 1:2.3 to ensure complete oxidation. google.com

Following the initial oxidation, the resulting 3-picolinic acid undergoes esterification with methanol under acidic conditions to produce methyl pyridine-3-carboxylate. google.com This intermediate is then subjected to reduction to form 3-pyridinemethanol. google.com The final and crucial step is the conversion of the hydroxymethyl group of 3-pyridinemethanol into the target dichloromethyl group. While direct conversion can be challenging, a related transformation involves reacting 3-pyridinemethanol with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride. google.com An alternative approach to achieve the desired dichloromethyl group is the treatment of a related precursor, pyridine-3-carbaldehyde, with phosphorus pentachloride (PCl₅), which yields this compound in approximately 38% yield. researchgate.net This highlights a general strategy where the oxidized methyl group (in the form of an aldehyde or alcohol) is subsequently halogenated to achieve the final product.

Transformation from Related Halogenated Pyridine Building Blocks (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine precursors)

An alternative strategy for synthesizing pyridine derivatives involves modifying existing, often more complex, halogenated pyridine structures. These precursors can undergo transformations such as fluorination or selective dechlorination to yield valuable intermediates. For example, 2,3-dichloro-5-(trichloromethyl)pyridine serves as a key starting material for various agrochemicals. nih.govchemicalbook.com

The transformation of the trichloromethyl group in these building blocks is a common industrial practice. While many processes aim for fluorination to produce trifluoromethylpyridines, the underlying chemistry demonstrates the reactivity of the CCl₃ group. nih.gov For instance, the reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride, often in the presence of a catalyst, is a well-established method. chemicalbook.comalfa-chemical.com The reaction conditions, including temperature and pressure, are carefully controlled to manage the exchange of chlorine for fluorine atoms. alfa-chemical.com

This approach underscores a synthetic logic where a readily available, heavily halogenated pyridine is used as a scaffold. Subsequent chemical manipulations, such as the partial and selective reduction or transformation of the trichloromethyl group, can be envisioned as a pathway to obtain the dichloromethyl analogue. This method's viability depends on achieving high selectivity to avoid over-reduction to a monochloromethyl or methyl group, or undesired reactions on the pyridine ring itself.

Mechanistic and Kinetic Studies in Synthesis Optimization

Optimizing the synthesis of this compound requires a deep understanding of the reaction mechanisms and kinetics. Such studies focus on the roles of catalysts, solvents, and process parameters in enhancing reaction efficiency, selectivity, and regiochemical control, thereby minimizing the formation of undesirable by-products.

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

Catalytic systems play a pivotal role in the synthesis of this compound, particularly in direct, one-step methods. Research has demonstrated the efficacy of iron-containing catalysts in the reaction of pyridine with a methanol-carbon tetrachloride (MeOH-CCl₄) system. researchgate.net Various iron catalysts, including iron(II) bromide (FeBr₂), triiron dodecacarbonyl (Fe₃(CO)₁₂), and iron(III) naphthenate, have been investigated for this transformation. researchgate.net

Among these, iron(II) bromide has shown the highest catalytic activity. researchgate.net The efficiency of the catalytic system is highly dependent on the molar ratios of the components. Optimal yields are achieved at specific reactant and catalyst concentrations, highlighting the sensitivity of the reaction to the catalytic environment. researchgate.net The catalyst's role is likely to facilitate the formation of the dichlorocarbene radical intermediate from carbon tetrachloride, which then attacks the pyridine ring.

| Catalyst | Molar Ratio (Catalyst:Pyridine:CCl₄:MeOH) | Yield of this compound (%) | Reference |

|---|---|---|---|

| FeBr₂ | 1:100:200:200 | 35 | researchgate.net |

| Fe₃(CO)₁₂ | 1:100:200:200 | 10 | researchgate.net |

| Iron(III) naphthenate | 1:100:200:200 | 15 | researchgate.net |

Solvation Effects and Reaction Environment Impact

The reaction environment, particularly the solvent system, has a profound impact on the synthesis of this compound. In the iron-catalyzed one-step synthesis from pyridine, a mixed solvent system of methanol and carbon tetrachloride is employed. researchgate.net In this system, carbon tetrachloride serves as both a solvent and the dichloromethyl group source, while methanol plays a crucial role in the catalytic cycle. The reaction is sensitive to the amount of methanol present, with optimal results observed at a specific FeBr₂-to-MeOH ratio. researchgate.net

Solvents can influence reaction rates and selectivity by stabilizing transition states, solvating reactive intermediates, and affecting the solubility of reactants and catalysts. In the context of pyridine halogenation and functionalization, the choice of solvent can dictate the reaction pathway and the distribution of products. For instance, the polarity of the solvent can affect the electrophilicity of the halogenating agent and the nucleophilicity of the pyridine ring, thereby influencing the regiochemical outcome of the reaction.

Process Parameter Optimization (Temperature, Pressure, Concentration)

The optimization of process parameters such as temperature, pressure, and reactant concentrations is fundamental to maximizing the yield and purity of this compound across various synthetic routes.

For the multi-step synthesis starting from 3-methylpyridine, specific temperature control is critical at each stage. The initial oxidation step, for example, is maintained at 85-90 °C to ensure efficient conversion while minimizing thermal degradation. google.com

In transformations involving halogenated precursors, such as those derived from 2,3-dichloro-5-(trichloromethyl)pyridine, reactions are often conducted under elevated temperature and pressure. google.com The use of an autoclave allows for heating to temperatures in the range of 100 to 250 °C and pressures from 1 to 30 Bar, which significantly accelerates the rate of reaction. google.com

Concentration, expressed through reactant molar ratios, is also a key parameter. In the iron-catalyzed synthesis, the highest yield was obtained with a FeBr₂–pyridine–CCl₄–MeOH ratio of 1:100:200:200, indicating that a large excess of the carbon source and solvent relative to the catalyst and substrate is beneficial. researchgate.net

| Synthetic Route | Parameter | Optimized Value/Range | Reference |

|---|---|---|---|

| Oxidation of 3-methylpyridine | Temperature | 85-90 °C | google.com |

| Transformation of Halogenated Pyridines | Temperature | 100 - 250 °C | google.com |

| Transformation of Halogenated Pyridines | Pressure | 1 - 30 Bar | google.com |

| Iron-Catalyzed Synthesis from Pyridine | Reactant Ratio (FeBr₂:Pyridine:CCl₄:MeOH) | 1:100:200:200 | researchgate.net |

Regiochemical Control and Suppression of By-product Formation

Achieving regiochemical control and minimizing by-product formation are paramount challenges in pyridine chemistry due to the multiple reactive sites on the ring. Direct chlorination of 3-methylpyridine, for instance, can be unselective. researchgate.net This reaction often yields a mixture of products, including mono-, di-, and tri-chlorination on the methyl group, as well as chlorination at various positions on the pyridine ring. researchgate.net

The iron-catalyzed one-step synthesis from pyridine offers a degree of regiochemical control, primarily yielding the 3-substituted product. researchgate.net However, the formation of by-products such as 3,5-bis(dichloromethyl)pyridine can still occur. researchgate.net The choice of catalyst and careful optimization of reaction conditions are essential to enhance the selectivity for the desired monosubstituted product.

A more robust strategy for ensuring regiochemical control is to utilize a precursor that already possesses the correct substitution pattern. The multi-step synthesis beginning with 3-methylpyridine (Section 2.2.1) is an excellent example of this principle. By starting with a molecule where the methyl group is already at the 3-position, the subsequent chemical transformations are directed specifically to that site, thereby avoiding the formation of positional isomers. This approach effectively circumvents the challenges of controlling regioselectivity in direct functionalization reactions on the pyridine ring.

Reactivity and Derivatization Chemistry of 3 Dichloromethyl Pyridine

Nucleophilic Substitution Reactions at the Dichloromethyl Center

The dichloromethyl group (-CHCl₂) serves as a key functional handle for introducing a variety of substituents. The carbon atom is electrophilic, analogous to a benzylic halide, making it susceptible to attack by nucleophiles. These reactions typically proceed via a sequential displacement of the two chloride ions. A well-established related reaction is the hydrolysis of the dichloromethyl group, which readily proceeds to form pyridine-3-carbaldehyde, indicating the high reactivity of the C-Cl bonds toward nucleophiles. researchgate.net

While direct literature on the formation of ether and thioether analogues from 3-(dichloromethyl)pyridine is limited, the reactivity can be inferred from the behavior of analogous gem-dihalides. Reaction with two equivalents of an alkoxide (e.g., sodium methoxide) or a thiolate (e.g., sodium thiophenoxide) is expected to yield the corresponding acetal or thioacetal, respectively.

The initial substitution of one chloride by an alkoxide would form a chloroether intermediate. A second substitution would then lead to the formation of a diether, known as an acetal. Similarly, reactions with thiolates would produce a dithioacetal. These transformations are fundamental in organic synthesis for the protection of carbonyl groups or the synthesis of carbonyl derivatives, as acetals and thioacetals can be hydrolyzed back to the corresponding aldehyde.

| Nucleophile | Reagent Example | Expected Product | Product Class |

| Alkoxide | Sodium Methoxide (NaOMe) | 3-(Dimethoxymethyl)pyridine | Acetal (Diether) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-[Bis(phenylthio)methyl]pyridine | Thioacetal |

| Water | H₂O (Hydrolysis) | Pyridine-3-carbaldehyde | Aldehyde |

The dichloromethyl group can be functionalized through reactions with nitrogen nucleophiles, such as primary and secondary amines. The reaction of dichloromethane (B109758) with pyridine (B92270) derivatives and other amines is known to proceed, providing a model for the reactivity of the dichloromethyl group. researchgate.netnih.govacs.org The reaction with two equivalents of a secondary amine, like pyrrolidine or morpholine, would be expected to yield a gem-diamino derivative, also known as an aminal.

With primary amines, the initially formed aminal is often unstable and can undergo elimination to form an enamine or, upon further reaction, lead to more complex products. These reactions provide a pathway to various nitrogen-containing derivatives of the pyridine scaffold.

Nucleophilic substitution at the dichloromethyl center is understood to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comchemistrysteps.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (one of the chlorine atoms). chemistrysteps.com

Key features of the SN2 pathway include:

Kinetics: The reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. libretexts.org

Stereochemistry: If the carbon center were chiral, the reaction would proceed with an inversion of configuration, a phenomenon known as Walden inversion. masterorganicchemistry.com

Transition State: The reaction passes through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing chloride leaving group. chemistrysteps.com

The reaction is a two-step process, with the displacement of the first chloride being followed by a second, often faster, SN2 reaction to displace the remaining chloride. nih.gov

For certain neutral nucleophiles like pyridine itself, computational studies on related systems have proposed an alternative "SNm" (mix) pathway. researchgate.netrsc.org This mechanism is characterized by a transition state where the lowest unoccupied molecular orbital (LUMO) is composed of mixed orbitals from both the nucleophile and the substrate. researchgate.netrsc.org However, for the substitution on the sp³-hybridized carbon of the dichloromethyl group by anionic nucleophiles, the classical SN2 model is considered the predominant pathway.

Transformations Involving the Pyridine Heterocycle

Beyond the side chain, the pyridine ring itself can undergo important chemical transformations.

The nitrogen atom of the pyridine ring is nucleophilic and can be readily oxidized to form a pyridine N-oxide. arkat-usa.orgscripps.edu This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. arkat-usa.orgnih.gov

The N-oxidation of 3-substituted pyridines is a well-documented process. arkat-usa.org The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic and electrophilic substitution reactions at the ring carbons. scripps.edu For instance, pyridine N-oxides can be used as intermediates to facilitate substitutions at the 2- and 4-positions of the ring. scripps.edu

| Oxidizing Agent | Typical Solvent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | This compound N-oxide |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid (AcOH) | This compound N-oxide |

| Hydrogen Peroxide / RuCl₃ | Dichloromethane (CH₂Cl₂) | This compound N-oxide |

Data inferred from oxidation of analogous substituted pyridines. arkat-usa.orgorientjchem.org

The conversion of the dichloromethyl group to a methyl group represents a formal reduction. This can be accomplished through dehalogenation using a reducing agent. A common and effective method for such transformations is the use of zinc dust in an acidic medium, such as acetic acid or hydrochloric acid. google.comindolysaght.com This method is effective for the dechlorination of chlorine atoms on the pyridine ring and is applicable to side-chain halogens as well. google.com

The reaction likely proceeds by oxidative addition of the zinc metal into the carbon-chlorine bonds, followed by protonolysis of the resulting organozinc intermediates to yield the methyl group. This transformation is valuable for converting the dichloromethyl handle into the parent methyl group, found in the common building block 3-picoline.

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this methodology has been applied to pyridine derivatives to create complex molecular architectures. While direct cross-coupling of the C-Cl bonds in the dichloromethyl group is less common, the pyridine ring itself can be functionalized with leaving groups (such as halides or triflates) to participate in these reactions. The dichloromethyl moiety acts as a key substituent that influences the reactivity and regioselectivity of the pyridine core.

Research has demonstrated that the site-selectivity of cross-coupling reactions on di-substituted pyridine rings can be controlled by the choice of ligand. For instance, in 2,4-dichloropyridines, conventional palladium catalysts typically favor reaction at the C2 position, adjacent to the nitrogen atom. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr, can invert this selectivity, promoting cross-coupling at the C4 position with high preference. nsf.govnih.gov This ligand-controlled regioselectivity allows for the synthesis of otherwise inaccessible isomers. nsf.gov

These principles can be extended to substrates like this compound when an additional leaving group is present on the ring. The electronic influence of the dichloromethyl group at the 3-position would play a significant role in directing the regiochemical outcome of such coupling reactions. Methodologies like Suzuki-Miyaura, Negishi, and Kumada couplings have been successfully employed to introduce a wide range of aryl, heteroaryl, and alkyl groups onto the pyridine scaffold. nih.gov For example, Sonogashira couplings have been used to introduce alkynyl groups onto pyridine rings functionalized with triflate leaving groups, demonstrating the versatility of these methods for creating extended π-systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling on Substituted Pyridine Scaffolds This table illustrates general methodologies applicable to functionalized pyridines.

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SIPr | Arylboronic acids | C4-Aryl Pyridines | nsf.gov |

| Negishi | Pd₂ (dba)₃ / IPr | Organozinc reagents | C4-Alkyl/Heteroaryl Pyridines | nih.gov |

| Kumada | Pd(OAc)₂ / IPr | Grignard reagents | C4-Aryl/Alkyl Pyridines | nih.gov |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal alkynes | Dialkynyl Pyridines | nih.gov |

Intramolecular Cyclization and Annulation Reactions

The dichloromethyl group is a valuable functional handle that can be transformed to facilitate intramolecular cyclization and annulation, leading to the formation of fused heterocyclic systems. While this compound itself may not be the direct precursor in all ring-forming reactions, its derivatives are key intermediates. For example, hydrolysis of the dichloromethyl group can yield the corresponding aldehyde, pyridine-3-carbaldehyde, which is a widely used precursor for condensation and cyclization reactions.

Furthermore, dichloromethyl groups are utilized as synthetic components in annulation strategies to construct pyridine rings. A metal-free [3+3] annulation approach has been developed for synthesizing polysubstituted pyridines through the reaction of β,β-dichloromethyl peroxides with enamines. researchgate.netmdpi.com This process involves a Kornblum–De La Mare rearrangement followed by intramolecular cyclization, showcasing the utility of the dichloromethyl unit as a three-carbon building block for ring formation. researchgate.net

In the context of intramolecular reactions starting from a pre-formed pyridine ring, the dichloromethyl group can be envisioned as a precursor for generating a reactive species that subsequently attacks another position on the pyridine ring or a tethered side chain. Such transformations are crucial for building complex, polycyclic alkaloids and functional materials. For instance, palladium-catalyzed intramolecular C-H arylation has been used to synthesize fused nitrogen-containing heterocycles from pyridine derivatives, demonstrating a powerful method for constructing complex ring systems. beilstein-journals.org

Catalytic Activation and Functionalization

Direct C-H activation is a highly efficient and atom-economical strategy for functionalizing aromatic rings. However, the pyridine ring presents a significant challenge due to the coordinating ability of the nitrogen atom, which can deactivate the catalyst. eurekaselect.com Despite this, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines. beilstein-journals.org In a molecule like this compound, the dichloromethyl group electronically modifies the ring, influencing the regioselectivity of C-H activation processes.

Catalytic systems based on palladium, rhodium, and iridium have been developed to achieve site-selective C-H functionalization at the C2, C3, and C4 positions of the pyridine ring. eurekaselect.combeilstein-journals.org For example, palladium catalysis with a phenanthroline ligand has been shown to promote C3-arylation of pyridines. beilstein-journals.org The presence of the dichloromethyl group at the C3 position would sterically and electronically direct further C-H functionalization to the C2, C4, C5, or C6 positions, depending on the specific catalyst and reaction conditions employed.

These C-H activation strategies enable a variety of bond-forming processes, including arylation, olefination, and alkylation, directly on the pyridine core without the need for pre-functionalization with leaving groups. beilstein-journals.org This approach is particularly valuable for the late-stage functionalization of complex molecules in medicinal chemistry and materials science.

Beyond C-H activation, other methods exist for the functionalization and derivatization of the pyridine ring in this compound. The inherent electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution, which often requires harsh conditions and yields mixtures of products. uiowa.edu

Modern strategies offer more controlled and selective derivatization. One such approach involves the temporary activation of the pyridine ring. For example, the formation of N-(2,4-dinitrophenyl) pyridinium salts, known as Zincke salts, generates a reactive Zincke imine intermediate upon reaction with a nucleophile. This intermediate is susceptible to regioselective functionalization. This strategy has been successfully used for the C3-selective thiolation, selenylation, and fluorination of pyridines under mild conditions. nih.gov Applying this to a C3-substituted substrate like this compound would direct functionalization to other positions on the ring.

The development of diverse catalytic systems continues to expand the toolkit for pyridine derivatization, enabling precise control over the introduction of new functional groups and the construction of highly substituted pyridine derivatives.

Table 2: Selected Catalytic Systems for Pyridine Ring C-H Functionalization

| Metal Catalyst | Ligand/Additive | Target Position | Type of Functionalization | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Phenanthroline | C3 | Arylation / Heteroarylation | beilstein-journals.org |

| Rhodium (Rh) | (Cp*RhCl₂)₂ | C2 | Olefination | beilstein-journals.org |

| Iridium (Ir) | Bipyridine | C2, C4 | Borylation | eurekaselect.com |

| Palladium (Pd) | PPh₃ | Intramolecular | C-H Arylation (Cyclization) | beilstein-journals.org |

Strategic Applications of 3 Dichloromethyl Pyridine As a Versatile Intermediate

Facilitating the Synthesis of Advanced Pyridine (B92270) Derivatives

The utility of 3-(Dichloromethyl)pyridine stems from the reactivity of its dichloromethyl moiety, which can be readily converted into other functional groups, thus serving as a linchpin in the elaboration of the pyridine core.

This compound is a key precursor in multistep synthetic sequences, primarily because the dichloromethyl group is an intermediate stage in the chlorination of a methyl group to a trichloromethyl group (-CCl3). This transformation is of paramount industrial importance as the trichloromethyl group is the direct precursor to the trifluoromethyl (-CF3) group via a halogen-exchange reaction. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioactivity of molecules, making trifluoromethylpyridines highly sought-after intermediates in medicinal and agricultural chemistry.

Furthermore, the dichloromethyl group can be hydrolyzed to form a pyridine-3-carbaldehyde. This aldehyde is a versatile functional group that opens up a vast landscape of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, allowing for extensive molecular diversification.

As a synthetic building block, this compound provides a pathway to complex heterocyclic systems. The hydrolysis of the dichloromethyl group to an aldehyde is a key step in this process. Pyridine-3-carbaldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, active methylene compounds, and hydrazines, to construct new heterocyclic rings fused to or appended to the original pyridine structure. For instance, its monochlorinated analog, 3-(chloromethyl)pyridine (B1204626) hydrochloride, is widely used for N-alkylation reactions to synthesize various nitrogen-containing heterocyclic compounds, demonstrating the utility of the chloromethyl handle in building complex structures. This reactivity provides a foundation for creating diverse molecular scaffolds from a common starting material.

Methodologies for Agrochemical Intermediate Synthesis

Pyridine derivatives are integral to the development of modern agrochemicals, including herbicides, fungicides, and insecticides. This compound plays a crucial role as an intermediate in the synthesis of these active ingredients.

A significant application is its role as a precursor to trifluoromethylpyridine (TFMP) derivatives, which are key components in numerous pesticides. The synthesis often starts with 3-methylpyridine (B133936) (β-picoline), which undergoes stepwise chlorination through mono- and di-chloro intermediates to yield 3-(trichloromethyl)pyridine. This product is then subjected to fluorination to produce 3-(trifluoromethyl)pyridine, a building block for a range of potent agrochemicals. For example, this compound is a documented starting material for the preparation of certain esters possessing strong herbicidal activity. The conversion pathway from chlorinated methylpyridines to fluorinated derivatives is a cornerstone of the agrochemical industry.

Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

| Agrochemical | Type | Key Intermediate | Source |

|---|---|---|---|

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine | |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | |

| Pyridalyl | Insecticide | 2-chloro-5-(trifluoromethyl)pyridine | |

| Flazasulfuron | Herbicide | 2-chloro-3-trifluoromethyl pyridine |

Pathways to Pharmaceutical Lead Compounds and Intermediates

In parallel with its role in agrochemicals, this compound is a valuable intermediate in the synthesis of pharmaceutical compounds. The pyridine ring is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The ability to introduce the trifluoromethyl group via the trichloromethyl intermediate is particularly valuable. The -CF3 group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability.

The synthetic route from 3-methylpyridine through this compound to 3-(trichloromethyl)pyridine and subsequently to 3-(trifluoromethyl)pyridine provides access to a class of compounds with significant therapeutic potential. These TFMP intermediates are then elaborated through various cross-coupling and functional group interconversion reactions to yield the final active pharmaceutical ingredients (APIs).

Design and Synthesis of Novel Ligands and Catalytic Species

The functional versatility of this compound extends to the field of coordination chemistry and catalysis. The dichloromethyl group can be transformed into various functionalities capable of coordinating with metal ions to form catalysts. A primary route involves the hydrolysis to pyridine-3-carbaldehyde. This aldehyde can then be used to synthesize a wide range of ligands, such as Schiff base ligands through condensation with primary amines, or can be further modified to introduce other donor atoms like phosphorus or oxygen. These pyridine-based ligands are crucial in homogeneous catalysis, finding application in reactions such as cross-coupling, hydrogenation, and polymerization. The design of these ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby controlling their catalytic activity and selectivity.

Integration into Heterogeneous Support Systems for Functional Materials

Building upon its use in synthesizing ligands, this compound can also be a precursor for creating functional materials with applications in heterogeneous catalysis, separation, or sensing. The strategy involves chemically modifying the pyridine unit and then immobilizing it onto a solid support.

For example, a ligand synthesized from this compound could be further functionalized with anchor groups, such as silanes, which can then be covalently attached to silica (B1680970) surfaces or incorporated into the framework of mesoporous materials. This approach allows for the creation of robust, recyclable heterogeneous catalysts that combine the reactivity of a homogeneous metal complex with the practical advantages of a solid-phase system. This integration of tailored pyridine-based molecular units into solid supports is a promising avenue for the development of advanced functional materials.

Computational Chemistry and Spectroscopic Characterization of 3 Dichloromethyl Pyridine

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for 3-(Dichloromethyl)pyridine are not present in the reviewed literature. Such analyses are crucial for understanding a molecule's electronic properties and reactivity. irjweb.comscirp.org Similarly, while Molecular Electrostatic Potential (MEP) maps are valuable for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack, no MEP maps specifically generated for this compound have been published. researchgate.netresearchgate.net For general pyridine (B92270) structures, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons. libretexts.org

Conformation and Tautomerism Studies

Dedicated conformational analysis or tautomerism studies for this compound are not available in the existing scientific literature. Theoretical studies on substituted pyridines sometimes explore different stable conformations and potential tautomeric forms, but such research has not been specifically applied to this compound. mdpi.combeilstein-journals.org

Reaction Pathway and Transition State Characterization

There are no published studies detailing the reaction pathways or characterizing transition states involving this compound through computational methods. This type of research is vital for understanding reaction mechanisms and kinetics but has not been a focus of investigation for this particular molecule.

Spectroscopic Analytical Methodologies for Structural Elucidation

Spectroscopic data is fundamental for structural confirmation. For this compound, the available information is sparse and primarily limited to basic ¹H NMR and partial IR data from a synthetic study.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, 2D-NMR)

The primary experimental NMR data found for this compound comes from a study describing its synthesis. researchgate.net

¹H NMR: The proton NMR spectrum shows a characteristic singlet for the dichloromethyl proton and a multiplet for the pyridine ring protons. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHCl₂ | 6.7 | s (singlet) |

| Pyridine-H | 7.2–8.9 | m (multiplet) |

Data sourced from Khusnutdinov, et al. (2007). researchgate.net

Comprehensive ¹³C NMR and 2D-NMR (such as COSY, HMQC, or HMBC) spectroscopic data for this compound have not been reported in the literature. This information would be essential for unambiguous assignment of all carbon and proton signals.

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: A synthetic report notes vibrational bands at 1150 cm⁻¹ and 3600 cm⁻¹ (OH). researchgate.net The latter band is atypical for this structure and may suggest the presence of water or a hydrated species in the sample analyzed. A comprehensive, assigned FT-IR spectrum for pure this compound is not available. For comparison, general pyridine compounds exhibit characteristic ring stretching and C-H bending vibrations. pw.edu.plresearchgate.net

Raman Spectroscopy: No experimental or theoretical Raman spectra for this compound have been published. Raman spectroscopy is often used in conjunction with FT-IR to provide a more complete vibrational analysis. researchgate.netsemi.ac.cn

Mass Spectrometry (e.g., GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture prior to its ionization and analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments.

While specific, detailed fragmentation data for this compound is not extensively documented in the reviewed literature, the expected fragmentation patterns can be inferred from the analysis of related chlorinated pyridine compounds. Upon electron ionization, the molecule would first form a molecular ion (M⁺). The isotopic pattern of this molecular ion would be characteristic of a compound containing two chlorine atoms.

Subsequent fragmentation would likely proceed through several pathways:

Loss of a chlorine atom: A primary fragmentation step would be the cleavage of a C-Cl bond, leading to a [M-Cl]⁺ ion.

Loss of the dichloromethyl group: Cleavage of the bond between the pyridine ring and the dichloromethyl group could occur.

Ring fragmentation: The pyridine ring itself can break apart, leading to smaller charged fragments. For instance, studies on the fragmentation of methylpyridines upon K-shell excitation have identified specific fissions of the pyridine ring bonds. nih.gov

Analysis of structurally similar compounds by GC-MS provides insight into the expected behavior of this compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z Peaks (Top 3) | Notes |

|---|---|---|---|---|

| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.990 | - | Electron ionization mass spectrum available in the NIST WebBook. nist.gov |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 215, 180, 217 | GC-MS data shows the molecular ion as the top peak. nih.gov |

| 3,5-dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | 201.96 | 201, 203, 116 | GC-MS data indicates the molecular ion is the most abundant peak. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific crystal structure for this compound. nih.govcam.ac.ukcam.ac.uk However, the structures of many related pyridine derivatives have been determined, providing a model for the expected solid-state conformation. For example, crystal structure data is available for the related compound 3-(chloromethyl)pyridine (B1204626). nih.gov

A crystallographic analysis of this compound would involve growing a single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This would reveal the exact conformation of the dichloromethyl group relative to the pyridine ring and how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. These techniques are widely used in both synthesis and quality control processes.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. cdc.gov The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For pyridine and its derivatives, capillary GC, also known as high-resolution gas chromatography (HRGC), offers excellent resolution and sensitivity. cdc.gov

A typical GC system for analyzing this compound would employ:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often suitable for separating pyridine derivatives. researchgate.net

Carrier Gas: An inert gas, typically helium or nitrogen, is used as the mobile phase.

Injector: A split/splitless injector is used to introduce the sample onto the column.

Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) offers both detection and structural identification. cdc.gov

The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions. While pyridine has been noted by some to have a potential negative effect on the stationary phase of the column, it is generally considered safe to inject into a GC system, especially when used as a solvent in derivatization reactions. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column Type | Capillary (e.g., HP-5MS or equivalent) | researchgate.net |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | researchgate.net |

| Carrier Gas | Helium or Nitrogen | cdc.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | cdc.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity analysis of a wide range of compounds, including pyridine derivatives. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Reversed-phase HPLC is the most common mode used for such analyses. Purity analysis of the related compound, 3-(chloromethyl)pyridine hydrochloride, has been reported using HPLC. tcichemicals.com A typical reversed-phase HPLC method for this compound would involve:

Stationary Phase: A C18-bonded silica (B1680970) column is a common choice, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is used. The composition can be run in isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detector: A UV detector is commonly used, as the pyridine ring contains a chromophore that absorbs UV light.

This method allows for the quantification of this compound and the detection of any impurities present in a sample.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. ictsl.net The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel. ictsl.net The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the components of the sample. ictsl.net

For this compound, a typical TLC analysis would use:

Stationary Phase: Silica gel plates (e.g., silica gel 60 F254) are widely used. The fluorescent indicator (F254) allows for the visualization of UV-active compounds under a UV lamp. ictsl.net

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. The polarity of the mobile phase is optimized to achieve good separation of the target compound from starting materials and byproducts.

Visualization: The separated spots can be visualized under UV light (254 nm), where UV-absorbing compounds appear as dark spots. ictsl.net Alternatively, chemical staining reagents like iodine vapor or potassium permanganate (B83412) can be used. reddit.com

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification. ictsl.netjocpr.com TLC has been used to monitor reactions involving the formation of dichloromethyl pyridine derivatives. google.com

Q & A

Q. What are the optimal synthetic routes for 3-(Dichloromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be adapted from methods used for analogous pyridine derivatives. For example, halogenation of pyridine precursors via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., using AlCl₃ as a catalyst) may introduce the dichloromethyl group. Evidence from similar compounds (e.g., 3,6-Dichloro-2-(difluoromethyl)pyridine) suggests that reaction temperature (40–45°C) and stoichiometric ratios (e.g., 1:2 for precursor to dichloromethylating agent) critically affect yield . Optimization should include monitoring by TLC or GC-MS to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The dichloromethyl group (-CHCl₂) typically appears as a singlet at δ 5.5–6.0 ppm due to deshielding by electronegative chlorine atoms. Adjacent pyridine protons (e.g., H-2 and H-4) show splitting patterns influenced by ring substituents .

- ¹³C NMR : The dichloromethyl carbon resonates at δ 60–70 ppm, while pyridine carbons appear in the δ 120–150 ppm range .

- HRMS : Calculate the exact mass (C₆H₅Cl₂N: 177.98 g/mol) and compare with experimental data to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.98) .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Dichloromethyl groups are prone to hydrolysis and photodegradation. Store the compound in anhydrous solvents (e.g., dry DCM or THF) under inert gas (N₂/Ar) at –20°C to minimize decomposition. Stability studies on similar compounds (e.g., 3-(Chloromethyl)pyridine hydrochloride) indicate that exposure to moisture reduces purity by >20% within 72 hours at room temperature . Conduct accelerated stability testing (40°C/75% RH) to establish shelf-life guidelines.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing dichloromethyl group deactivates the pyridine ring, directing electrophilic substitution to the meta position. Computational studies (e.g., DFT-B3LYP/6-31G*) on analogous compounds reveal reduced electron density at the pyridine nitrogen, favoring oxidative addition in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

- Methodological Answer : The dichloromethyl group stabilizes transition states via inductive effects, promoting nucleophilic attack at the α-position. Kinetic studies (e.g., using SNAr reactions with hydroxide ions) show a 2:1 preference for substitution at the dichloromethyl carbon over the pyridine ring. Isotopic labeling (¹⁸O/²H) can track intermediate formation and validate proposed mechanisms .

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to targets like cytochrome P450 enzymes. Parameterize force fields using quantum chemical data (e.g., partial charges from ESP calculations) for accurate predictions. Studies on structurally related compounds (e.g., 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine) highlight the importance of halogen bonding in inhibitor-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.